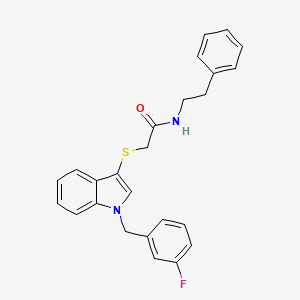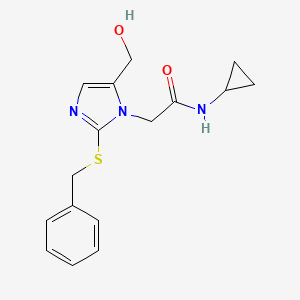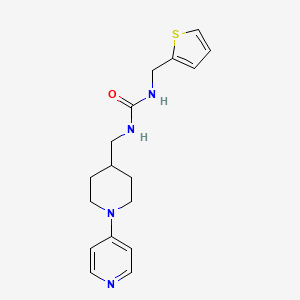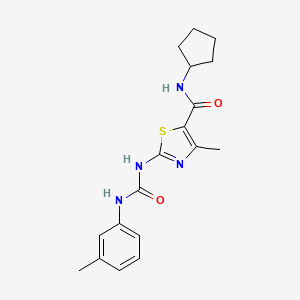
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Pharmacological Potential
Analgesic Properties : Research on a series of (indol-3-yl)alkylamides, closely related in structure to the compound , revealed compounds with significant analgesic properties, comparable to established drugs like flupirtine, ibuprofen, and diclofenac. This suggests potential applications in pain management and the treatment of inflammatory conditions (Fouchard et al., 2001).
Antiallergic Agents : Another study focused on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, indicating that certain derivatives exhibit potent antiallergic activity, significantly more potent than astemizole, a known antihistamine. This indicates a promising avenue for developing new antiallergic medications (Menciu et al., 1999).
Chemical Synthesis and Characterization
Synthesis of Derivatives : Studies have reported on the synthesis of new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, demonstrating the versatility of indole and fluoro-benzyl groups in creating compounds with high affinity for specific biological targets, such as adenosine receptors (Betti et al., 1999).
Crystal Structure Analysis : Research on biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, emphasizes the importance of structural analysis in understanding the interactions that confer biological activity. These studies provide a framework for designing more effective therapeutic agents by analyzing intermolecular interactions (Shukla et al., 2014).
Therapeutic Applications
Anti-Lung Cancer Activity : Novel fluoro-substituted compounds have been synthesized with significant anti-lung cancer activity, highlighting the potential of such chemical frameworks in oncology. This suggests that derivatives of the given compound could be explored for anticancer properties, particularly against lung cancer (Hammam et al., 2005).
Antimicrobial Evaluation : Fluorinated spiro[1,5-benzothiazepin-2,3′[3′H]-indol]-2′(1′H)-ones exhibit antimicrobial activity, including antifungal and antitubercular effects. This underscores the broad-spectrum potential of indole derivatives in combating infectious diseases (Dandia et al., 1998).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may act through a combination of binding to target proteins and modulating their activity .
Biochemical Pathways
Given the lack of specific target identification, it is challenging to predict the exact biochemical pathways that this compound might influence .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2OS/c26-21-10-6-9-20(15-21)16-28-17-24(22-11-4-5-12-23(22)28)30-18-25(29)27-14-13-19-7-2-1-3-8-19/h1-12,15,17H,13-14,16,18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRNTISNCWCAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)
![N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2464896.png)
![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2464898.png)
![Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2464899.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

![6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline](/img/structure/B2464903.png)
![N-((5-methylisoxazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2464904.png)
![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)


![3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2464912.png)
